1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYLCYCLOHEXYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYLCYCLOHEXYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound with a complex structure It features a pyrazole ring, a dichlorophenoxy group, and a methylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYLCYCLOHEXYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the dichlorophenoxy group: This step involves the reaction of the pyrazole intermediate with 2,6-dichlorophenol in the presence of a base such as potassium carbonate.
Introduction of the methylcyclohexyl group: This can be done through a nucleophilic substitution reaction where the pyrazole intermediate reacts with 4-methylcyclohexylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYLCYCLOHEXYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYLCYCLOHEXYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYLCYCLOHEXYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are involved in biological pathways.
Pathways Involved: The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,4-dichlorophenoxy)methyl]-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide
- 1-[(2,6-dichlorophenoxy)methyl]-N-(4-ethylcyclohexyl)-1H-pyrazole-3-carboxamide
Uniqueness
1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYLCYCLOHEXYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,6-dichlorophenoxy group and the 4-methylcyclohexyl group provides distinct steric and electronic properties compared to similar compounds.
Properties
IUPAC Name |
1-[(2,6-dichlorophenoxy)methyl]-N-(4-methylcyclohexyl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2N3O2/c1-12-5-7-13(8-6-12)21-18(24)16-9-10-23(22-16)11-25-17-14(19)3-2-4-15(17)20/h2-4,9-10,12-13H,5-8,11H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFABPSDSSKLJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=NN(C=C2)COC3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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